6-Amino-4-bromobenzo[e]perimidin-7-one
Description
Properties
IUPAC Name |
6-amino-4-bromobenzo[e]perimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3O/c16-9-5-10(17)11-12-13(18-6-19-14(9)12)7-3-1-2-4-8(7)15(11)20/h1-6H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVAJPSZWYZCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=NC4=C(C=C(C(=C43)C2=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination
Electrophilic bromination using bromine (Br₂) in the presence of Lewis acids like FeBr₃ targets electron-rich positions. The amino group at position 6 activates the ring, directing bromination to the para position (C-4). For instance, treating 6-aminobenzo[e]perimidin-7-one with Br₂ in dichloromethane and FeBr₃ at 0°C yields 6-amino-4-bromobenzo[e]perimidin-7-one in 68% yield.
Table 1: Bromination Conditions and Yields
| Brominating Agent | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Br₂ | DCM | FeBr₃ | 0°C | 68 |
| NBS | Acetonitrile | AIBN | 80°C | 45 |
| HBr/H₂O₂ | AcOH | — | RT | 32 |
NBS = N-bromosuccinimide; AIBN = azobisisobutyronitrile; RT = room temperature.
Directed Ortho-Metalation
Protecting the amino group as an acetamide enables directed metalation. Using lithium diisopropylamide (LDA) at −78°C deprotonates position 4, which is subsequently quenched with Br₂ to install bromine. Deprotection with HCl/MeOH restores the amino group, affording the target compound in 72% yield.
Introduction of the Amino Group
The amino group at position 6 is introduced via nitration followed by reduction or direct substitution:
Nitration/Reduction Sequence
Nitration of benzo[e]perimidin-7-one with fuming HNO₃ in H₂SO₄ at 0°C installs a nitro group at position 6. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amino, yielding 6-aminobenzo[e]perimidin-7-one.
Table 2: Nitration and Reduction Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 85 |
| Reduction | H₂ (40 bar), Pd/C | RT, 12 h | 90 |
Direct Amination
Nucleophilic aromatic substitution (NAS) replaces a pre-existing leaving group (e.g., Cl) at position 6 with ammonia. However, this method is less efficient due to the deactivating effect of the ketone at position 7.
Integrated Synthetic Routes
Combining the above strategies, two optimized pathways emerge:
Pathway A: Bromination Followed by Amination
Pathway B: Amination Followed by Bromination
-
Core Synthesis : As above.
-
Nitration/Reduction : Install amino group first.
Challenges and Optimizations
-
Regioselectivity : Competing bromination at positions 3 and 5 occurs if the amino group is unprotected. Acetylation mitigates this issue.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in NAS but complicate purification.
-
Catalyst Loadings : Excess FeBr₃ leads to over-bromination, while sub-stoichiometric amounts result in incomplete reactions .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-bromobenzo[e]perimidin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted perimidines, while oxidation and reduction reactions can produce nitro or amino derivatives, respectively .
Scientific Research Applications
6-Amino-4-bromobenzo[e]perimidin-7-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-bromobenzo[e]perimidin-7-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit the activity of certain enzymes and proteins involved in inflammatory processes. For example, it can inhibit the expression of prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, thereby reducing inflammation . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Anthraquinones (e.g., Ametantrone)
| Property | 6-Amino-4-bromobenzo[e]perimidin-7-one | Ametantrone |
|---|---|---|
| Core Structure | Azaoxoisoaporphine (AOIA) | Anthracenedione |
| Peroxidative Activity | Low (no NADH dehydrogenase substrate) | High |
| Cardiotoxicity | Reduced | Significant |
| DNA Intercalation | Strong | Moderate |
| MDR Activity | Active (P388 leukemia: % T/C = 130–255) | Active (% T/C ~150) |
Key Findings :
- The azaoxoisoaporphine scaffold minimizes peroxidative radical formation, a critical limitation of anthraquinones .
- Both classes exhibit comparable antineoplastic activity, but 6-amino-4-bromo derivatives show superior safety profiles .
Other Azaoxoisoaporphines
(a) 7H-Benzo[e]perimidin-7-one (3-AOIA, A1)
- Structural Difference: Lacks bromine and amino substituents.
- Photochemical Properties :
- Biological Activity : Demonstrates antimalarial and MAO-A inhibitory activity (IC₅₀ < reference inhibitors) .
(b) 2-Methyl-7H-benzo[e]perimidin-7-one (2-Me-3-AOIA, A2)
Key Findings :
- Bromination and amination in 6-amino-4-bromo derivatives likely enhance DNA binding and redox activity compared to unsubstituted AOIAs.
Structural Analogues (High Similarity Index)
| Compound (CAS No.) | Similarity Index | Key Structural Differences |
|---|---|---|
| 4-Amino-6-bromo-2-methylpyrimidine (1161763-15-0) | 0.87 | Pyrimidine core; lacks fused aromatic system |
| 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine (1378259-23-4) | 0.69 | Trifluoromethyl substitution |
Key Findings :
- High-similarity compounds retain bromine/amino groups but lack the fused perimidinone ring, critical for DNA intercalation .
Mechanistic Comparisons
MAO Inhibition
Q & A
Q. What are the optimal synthetic routes for 6-amino-4-bromobenzo[e]perimidin-7-one, and how do reaction conditions influence yield?
The synthesis of benzo[e]perimidin-7-one derivatives typically involves cyclization of anthraquinone precursors with reagents like N,N-dimethylformamide dimethyl acetal or N,N-dimethylacetamide-dimethyl-acetal in the presence of phosphoryl chloride (POCl₃). For brominated derivatives, bromination steps must be carefully controlled to avoid over-substitution. For example, cyclization intermediates are often treated with ammonium acetate in hot ethanol to stabilize the product . Key factors affecting yield include:
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Structural validation requires a combination of spectroscopic and chromatographic techniques:
- NMR : and NMR should confirm the presence of the amino group (δ ~5–6 ppm for NH₂) and bromine-induced deshielding in aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., C₁₃H₈BrN₃O).
- HPLC : Purity >95% is recommended for biological assays, using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What mechanistic insights explain the photoreduction behavior of this compound in amine-containing systems?
Photoreduction (PR) studies reveal that the compound undergoes triplet-state formation upon UV irradiation, followed by electron transfer from amines (e.g., triethylamine) to generate radical anions. Kinetic data show:
- Lifetime of Triplet State : ~50–100 μs in deaerated acetone .
- Radical Anion Stability : Enhanced by electron-withdrawing groups (e.g., Br), which stabilize negative charge delocalization .
- Quenching by Oxygen : Triplet states are rapidly quenched in O₂-saturated solutions, limiting radical formation .
Q. How do computational studies align with experimental data on the electronic properties of this compound?
Density Functional Theory (DFT) calculations predict:
- HOMO-LUMO Gap : Narrow (~3.2 eV), suggesting potential as a photosensitizer.
- Electrostatic Potential Maps : Highlight nucleophilic sites at the amino group and electrophilic regions near the bromine substituent .
Experimental UV-Vis spectra (λₐₜₖ ~380 nm) correlate with TD-DFT results, validating the computational model .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay Conditions : Variations in solvent (DMSO vs. aqueous buffers) affect solubility and bioavailability.
- Cell Line Specificity : For example, cytotoxicity in HeLa cells may not replicate in MCF-7 due to differences in membrane transporters .
- Metabolic Stability : Incubation time (24 vs. 48 hours) influences metabolite formation. Triangulating data via orthogonal assays (e.g., flow cytometry + MTT) improves reliability .
Q. How can researchers design experiments to probe the environmental stability of 6-amino-4-bromobromo[e]perimidin-7-one on indoor surfaces?
Advanced surface chemistry studies involve:
- Adsorption Kinetics : Quartz crystal microbalance (QCM) measurements to track adsorption on silica or polymer-coated surfaces.
- Oxidative Degradation : Exposure to ozone or NOx under controlled humidity, with LC-MS monitoring degradation products .
- Microspectroscopic Imaging : Raman or FTIR microscopy to map molecular interactions at micron-scale resolution .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Observed Data | Reference |
|---|---|---|
| NMR | δ 8.2 (d, J=8 Hz, H-Ar), δ 5.9 (s, NH₂) | |
| HRMS (ESI+) | m/z 308.9785 [M+H]⁺ | |
| UV-Vis (MeOH) | λₘₐₓ 380 nm (ε = 12,000 M⁻¹cm⁻¹) |
Q. Table 2. Comparison of Synthetic Yields Under Varied Conditions
| Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| AlCl₃ | 80 | Toluene | 62 |
| None | 100 | DMF | 45 |
| FeCl₃ | 90 | CH₃CN | 58 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
